N-(4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(4-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.10562513 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F3382-2762 is the Sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90 percent of the filtered glucose load .
Mode of Action
F3382-2762, as an inhibitor of SGLT2, reduces the reabsorption of filtered glucose by blocking the SGLT2 cotransporters in the proximal tubules . This action promotes urinary glucose excretion, thereby modestly lowering elevated blood glucose levels in patients with type 2 diabetes .
Biochemical Pathways
The inhibition of SGLT2 by F3382-2762 affects the glucose reabsorption pathway in the kidneys. By blocking the reabsorption of glucose, the compound increases the delivery of glucose to the urine, leading to glucosuria . This action can have downstream effects on other physiological functions, including lowering both pre- and afterload of the heart and downregulation of sympathetic activity .
Pharmacokinetics
The pharmacokinetics of drugs targeting sglt2 generally involve absorption, distribution, metabolism, and excretion (adme) processes . The impact of these processes on the bioavailability of F3382-2762 would need to be studied further.
Result of Action
The inhibition of SGLT2 by F3382-2762 results in a decrease in blood glucose levels, which can be beneficial for patients with type 2 diabetes . Additionally, SGLT2 inhibitors have been shown to modestly decrease blood pressure and weight .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-26-20(28)19-18(16(11-23-19)13-5-3-2-4-6-13)25-21(26)29-12-17(27)24-15-9-7-14(22)8-10-15/h2-11,23H,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLFYSMLNNVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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